Pde4-IN-14

Description

BenchChem offers high-quality Pde4-IN-14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pde4-IN-14 including the price, delivery time, and more detailed information at info@benchchem.com.

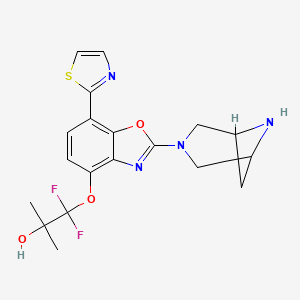

Structure

3D Structure

Properties

Molecular Formula |

C19H20F2N4O3S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

1-[[2-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-7-(1,3-thiazol-2-yl)-1,3-benzoxazol-4-yl]oxy]-1,1-difluoro-2-methylpropan-2-ol |

InChI |

InChI=1S/C19H20F2N4O3S/c1-18(2,26)19(20,21)28-13-4-3-12(16-22-5-6-29-16)15-14(13)24-17(27-15)25-8-10-7-11(9-25)23-10/h3-6,10-11,23,26H,7-9H2,1-2H3 |

InChI Key |

FJBDQIRRDKSQTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(OC1=C2C(=C(C=C1)C3=NC=CS3)OC(=N2)N4CC5CC(C4)N5)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Pde4-IN-14: A Technical Guide to its Mechanism of Action in Immune Cells

Disclaimer: Information regarding a specific molecule designated "Pde4-IN-14" is not available in the public domain. This technical guide synthesizes the well-established mechanism of action of potent and selective Phosphodiesterase 4 (PDE4) inhibitors in immune cells, using "Pde4-IN-14" as a representative placeholder for such a compound. The data and experimental protocols presented are derived from studies on various known PDE4 inhibitors.

Introduction to PDE4 and its Role in Immunity

Phosphodiesterase 4 (PDE4) is a critical enzyme family in immune cells, responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By breaking down cAMP, PDE4 terminates its signaling, thereby playing a pivotal role in regulating a multitude of cellular functions, including inflammation and immune responses.[2][3] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are differentially expressed in various immune cells.[4][5] Notably, PDE4A, PDE4B, and PDE4D are highly expressed in most immune cells, while PDE4C is largely absent.[4] This differential expression allows for targeted therapeutic intervention.

Pde4-IN-14, as a selective PDE4 inhibitor, is designed to prevent the degradation of cAMP, leading to its intracellular accumulation.[2][3] This elevation of cAMP levels is the cornerstone of the anti-inflammatory and immunomodulatory effects of PDE4 inhibitors.[6][7]

Core Mechanism of Action: cAMP Elevation and Downstream Signaling

The fundamental mechanism of action of Pde4-IN-14 in immune cells is the inhibition of PDE4, leading to increased intracellular cAMP levels.[2] This accumulation of cAMP activates two primary downstream signaling pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[6][8]

The PKA Pathway

Activated PKA phosphorylates a variety of downstream targets, most notably the cAMP-response element binding protein (CREB).[6][8] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes. This process leads to:

-

Increased transcription of anti-inflammatory cytokines: A key example is Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[7][9]

-

Decreased transcription of pro-inflammatory cytokines: PKA activation can interfere with the nuclear factor-kappa B (NF-κB) pathway, a critical driver of pro-inflammatory gene expression.[2][9] This leads to reduced production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), IL-4, IL-5, IL-12, and interferon-gamma (IFN-γ).[1][7][9]

The Epac Pathway

The Epac pathway provides an alternative, PKA-independent mechanism for cAMP signaling.[6][8] Activation of Epac can influence cell adhesion, and chemotaxis, and also contribute to the regulation of cytokine production.[10]

Below is a diagram illustrating the core signaling pathway affected by Pde4-IN-14.

Quantitative Effects on Immune Cell Function

The inhibitory effects of PDE4 inhibitors on immune cell function are quantifiable and are often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize representative quantitative data for various well-characterized PDE4 inhibitors.

Table 1: Inhibitory Potency (IC50) of Representative PDE4 Inhibitors

| Compound | Target | IC50 (nM) | Cell Type/Assay Condition |

| Roflumilast | PDE4 | 0.8 | Human Neutrophils |

| Apremilast | PDE4 | 10 - 100 | Multiple PDE4 isoforms |

| Crisaborole | PDE4B | 0.42 | Enzyme assay |

| Rolipram | PDE4 | - | - |

| Cilomilast | PDE4 | - | - |

Data compiled from multiple sources.[4][6]

Table 2: Effect of PDE4 Inhibitors on Cytokine Production

| Compound | Cell Type | Stimulant | Cytokine Affected | % Inhibition / Change |

| Rolipram | Dendritic Cells | CD40L | IL-12p70 | 68-70% |

| Rolipram | Dendritic Cells | CD40L | TNF-α | 48-62% |

| Cilomilast | Dendritic Cells | CD40L | IL-12p70 | 68-70% |

| Cilomilast | Dendritic Cells | CD40L | TNF-α | 48-62% |

| Roflumilast | Monocytes | LPS | TNF-α | Significant Inhibition |

| Apremilast | PBMCs | LPS | TNF-α, IFN-γ, IL-17 | Reduction |

| Apremilast | PBMCs | LPS | IL-10 | Increase |

Data compiled from multiple sources.[1][6][7]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of PDE4 inhibitors like Pde4-IN-14.

PDE4 Enzyme Activity Assay

Objective: To determine the direct inhibitory effect of Pde4-IN-14 on PDE4 enzyme activity.

Methodology:

-

Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, D) are used.

-

Substrate: Radiolabeled [3H]-cAMP is used as the substrate.

-

Incubation: The PDE4 enzyme is incubated with varying concentrations of Pde4-IN-14.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of [3H]-cAMP.

-

Reaction Termination: The reaction is stopped, and the product, [3H]-5'-AMP, is separated from the unreacted substrate using chromatography.

-

Quantification: The amount of [3H]-5'-AMP is quantified using scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Measurement of Intracellular cAMP Levels

Objective: To measure the effect of Pde4-IN-14 on intracellular cAMP accumulation in immune cells.

Methodology:

-

Cell Culture: Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or specific immune cell lines) are cultured.

-

Treatment: Cells are pre-treated with various concentrations of Pde4-IN-14.

-

Stimulation: Cells are then stimulated with an agent that induces cAMP production, such as forskolin or prostaglandin E2 (PGE2).

-

Cell Lysis: Cells are lysed to release intracellular contents.

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) or a similar detection kit.

-

Data Analysis: cAMP concentrations are normalized to the total protein content of the cell lysates.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of Pde4-IN-14 on the production of pro- and anti-inflammatory cytokines.

Methodology:

-

Cell Culture and Treatment: Immune cells are cultured and treated with Pde4-IN-14 as described for the cAMP assay.

-

Stimulation: Cells are stimulated with an appropriate inflammatory stimulus, such as lipopolysaccharide (LPS) for monocytes/macrophages or anti-CD3/CD28 antibodies for T cells.

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-10, IL-12) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the percentage of inhibition or increase due to Pde4-IN-14 treatment is determined.

Conclusion

Pde4-IN-14, as a representative potent and selective PDE4 inhibitor, exerts its anti-inflammatory and immunomodulatory effects primarily by increasing intracellular cAMP levels in immune cells. This leads to the activation of PKA and Epac signaling pathways, resulting in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. The quantitative data from various PDE4 inhibitors demonstrate a consistent and potent effect on key immune cell functions. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of novel PDE4 inhibitors for therapeutic applications in inflammatory and autoimmune diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

- 10. pnas.org [pnas.org]

The Discovery and Preclinical Profile of Morcamilast (Pde4-IN-14): A Novel Phosphodiesterase 4 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Morcamilast (also known as ME3183 and Pde4-IN-14) is a novel, orally active, and selective phosphodiesterase 4 (PDE4) inhibitor currently under investigation for the treatment of inflammatory conditions such as psoriasis and atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and preclinical data associated with Morcamilast. The document details the compound's mechanism of action, quantitative inhibitory activity, and the experimental protocols utilized in its preclinical evaluation.

Introduction: The Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that plays a pivotal role in regulating the activity of immune cells. By degrading cAMP, PDE4 promotes the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, while inhibiting the production of anti-inflammatory mediators. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response. This makes PDE4 a compelling therapeutic target for a range of inflammatory and autoimmune diseases.

Discovery and History of Morcamilast (Pde4-IN-14)

Morcamilast (ME3183), initially identified as PDE4-IN-14 or Compound 1, is a benzoxazole derivative discovered by Meiji Seika Pharma Co., Ltd.[3] The compound is identified by the CAS number 2231329-25-0.[4] The initial discovery and synthesis details are outlined in the patent CA3104829A1, filed by Ko Kumura and colleagues.[4][5][6] Preclinical studies have demonstrated its potent anti-inflammatory effects, leading to its advancement into clinical trials for moderate-to-severe plaque psoriasis.[3][6]

Mechanism of Action

Morcamilast selectively inhibits the PDE4 enzyme, leading to an accumulation of intracellular cAMP. This increase in cAMP activates protein kinase A (PKA), which subsequently phosphorylates and regulates the activity of various downstream targets involved in the inflammatory response. The ultimate effect is a broad suppression of pro-inflammatory cytokine production and a potential increase in anti-inflammatory mediators.

Quantitative Data

The inhibitory activity of Morcamilast has been quantified against various PDE4 subtypes and in cell-based assays. The following tables summarize the key preclinical data.

Table 1: In Vitro PDE4 Enzyme Inhibitory Activity of Morcamilast

| PDE4 Subtype | IC50 (nM) |

| PDE4A1A | 1.28 |

| PDE4B1 | 2.33 |

| PDE4D2 | 1.63 |

| Data from MedchemExpress, referencing patent CA3104829A1.[5] |

Table 2: In Vitro Inhibitory Effects of Morcamilast on Th2 Cytokine Production in Human Whole Blood Cells

| Cytokine | Morcamilast IC50 (nM) | Apremilast IC50 (nM) | Roflumilast IC50 (nM) |

| IL-4 | 33.1 | 987 | 134 |

| IL-5 | 42.5 | 1431 | 151 |

| IL-13 | 584 | >13540 | >12238 |

| Data from Kaji, C. et al. (2024) presented at the EADV Congress.[7] |

Table 3: Phase 2 Clinical Trial Efficacy of Morcamilast in Plaque Psoriasis (16 weeks)

| Treatment Group | PASI-75 Achievement |

| 5 mg twice a day | 58.3% |

| 10 mg once a day | 32.0% |

| 7.5 mg twice a day | >61.0% |

| 15 mg once a day | 52.0% |

| Placebo | 14.8% |

| Data from a phase 2 clinical trial (NCT05268016).[3][6] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro PDE4 Enzyme Activity Assay

The inhibitory activity of Morcamilast against PDE4 subtypes was determined using a fluorescence polarization (FP)-based assay.

-

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate by the PDE4 enzyme. Hydrolysis leads to the formation of a fluorescent monophosphate, which is then bound by a specific binding agent, resulting in a change in fluorescence polarization.

-

Procedure:

-

Recombinant human PDE4A1A, PDE4B1, and PDE4D2 enzymes were used.

-

The assay was performed in a 96-well plate format.

-

Serial dilutions of Morcamilast were pre-incubated with the respective PDE4 enzyme in assay buffer.

-

The reaction was initiated by the addition of the fluorescein-labeled cAMP substrate.

-

After a defined incubation period at room temperature, the binding agent was added.

-

Fluorescence polarization was measured using a microplate reader.

-

IC50 values were calculated from the dose-response curves.

-

Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

The effect of Morcamilast on the production of inflammatory cytokines was assessed using human PBMCs.

-

PBMC Isolation:

-

Whole blood from healthy human donors was collected in heparinized tubes.

-

PBMCs were isolated by density gradient centrifugation using Ficoll-Paque.

-

Cells were washed and resuspended in complete RPMI-1640 medium.

-

-

Cell Stimulation and Treatment:

-

PBMCs were seeded in 96-well plates.

-

Cells were pre-treated with various concentrations of Morcamilast or a vehicle control for 1 hour.

-

Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS).

-

The plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Cytokine Measurement:

-

The cell culture supernatants were collected.

-

The concentrations of cytokines (e.g., TNF-α, IL-4, IL-5, IL-13) were quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

IC50 values for cytokine inhibition were determined from the concentration-response data.

-

Conclusion

Morcamilast (Pde4-IN-14) is a potent and selective PDE4 inhibitor with a promising preclinical profile for the treatment of inflammatory diseases. Its ability to suppress a broad range of pro-inflammatory cytokines at nanomolar concentrations, coupled with demonstrated in vivo efficacy and a favorable safety profile in early clinical trials, positions it as a significant candidate for further development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of PDE4 inhibition.

References

- 1. ME3183, a novel phosphodiesterase-4 inhibitor, exhibits potent anti-inflammatory effects and is well tolerated in a non-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, and Pharmacokinetics of a Novel Oral Phosphodiesterase 4 Inhibitor, ME3183: First-in-Human Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meiji Seika Pharma Announces Positive Results in Phase II Study of ME3183, a Novel Highly-Potent Selective PDE4 Inhibitor, in Patients With Moderate-to-Severe Plaque Psoriasis in the United States and Canada - BioSpace [biospace.com]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. dermatologytimes.com [dermatologytimes.com]

- 7. PDE4 inhibitor ME-3183 shows promising preclinical efficacy in atopic dermatitis | BioWorld [bioworld.com]

Pde4-IN-14: A Technical Guide to Binding Affinity and Selectivity for PDE4 Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes crucial in the regulation of intracellular signaling pathways by specifically hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 25 isoforms through alternative splicing.[3] These isoforms are differentially expressed across various tissues and cell types, playing distinct roles in cellular function. Notably, PDE4 enzymes are key regulators of inflammation, making them attractive therapeutic targets for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2][4]

Pde4-IN-14 is understood to be a member of the 5-anilinopyrimidine-2,4-dione class of compounds. This guide provides a comprehensive overview of the available binding affinity and selectivity data for this structural class, with a focus on its interaction with PDE4 subtypes. Due to the limited publicly available data specifically identifying "Pde4-IN-14," this document will focus on the characteristics of closely related analogs within this chemical series, alongside detailed experimental protocols and relevant signaling pathways to provide a thorough technical resource.

Binding Affinity and Selectivity of 5-Anilinopyrimidine-2,4-dione Derivatives

Quantitative Data for 5-Anilinopyrimidine-2,4-dione Analogs

Research has shown that 5-anilino derivatives of pyrimidine-2,4-dione exhibit notable inhibitory activity against the general PDE4 enzyme family, with a high degree of selectivity over other phosphodiesterase families such as PDE3 and PDE5.[5] The inhibitory potency for this class of compounds against PDE4 is generally in the micromolar range.[6]

| Compound Class | Target | IC50 | Selectivity | Reference |

| 5-Anilinopyrimidine-2,4-dione Derivatives | PDE4 | 5 - 14 µM | High vs. PDE3 & PDE5 | [5][6] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

To provide a comparative framework for the target audience, the following table presents example data for a well-characterized, potent, and subtype-selective PDE4 inhibitor, Rolipram. This illustrates how binding affinity and selectivity data for PDE4 subtypes are typically presented.

| Compound | PDE4A | PDE4B | PDE4D | Reference |

| Rolipram | IC50 ≈ 3 nM | IC50 ≈ 130 nM | IC50 ≈ 240 nM | [7] |

Experimental Protocols

The determination of binding affinity and selectivity of compounds against PDE4 subtypes involves a variety of established biochemical assays. The following are detailed methodologies for commonly employed experimental protocols.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular method for measuring PDE4 activity due to their high sensitivity and homogeneous format.

Principle: This assay measures the enzymatic conversion of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to AMP. The product, AMP, is then detected by a specific antibody, leading to a FRET signal.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D)

-

FAM-labeled cAMP substrate

-

Anti-cAMP antibody conjugated to a FRET acceptor (e.g., a terbium cryptate)

-

Test compound (Pde4-IN-14 analog)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

Add the diluted test compound to the wells of the microplate.

-

Add the PDE4 enzyme to the wells.

-

Initiate the reaction by adding the FAM-cAMP substrate.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the product by adding the anti-cAMP antibody-acceptor conjugate.

-

Incubate for a further period to allow for antibody binding.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm and ~520 nm.[8][9]

-

-

Data Analysis:

-

The ratio of the emission signals (e.g., 520 nm / 490 nm) is calculated.

-

The percent inhibition is determined relative to control wells (with and without enzyme).

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay that can be used to measure PDE4 activity.

Principle: This assay is based on the competition between endogenously produced AMP and a biotinylated-cAMP tracer for binding to anti-cAMP coated acceptor beads.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human PDE4 subtypes

-

cAMP substrate

-

Biotinylated-cAMP tracer

-

Anti-cAMP antibody-coated AlphaScreen acceptor beads

-

Streptavidin-coated donor beads

-

Test compound

-

Assay buffer

-

384-well microplates

-

AlphaScreen-compatible plate reader

-

-

Assay Procedure:

-

Dispense the test compound and PDE4 enzyme into the microplate wells.

-

Add the cAMP substrate to start the reaction and incubate.

-

Add a mixture of the biotinylated-cAMP tracer and the anti-cAMP acceptor beads.

-

Add the streptavidin donor beads.

-

Incubate the plate in the dark to allow for bead proximity binding.

-

Read the plate on an AlphaScreen reader.

-

-

Data Analysis:

-

The AlphaScreen signal is inversely proportional to the amount of AMP produced.

-

Calculate the percent inhibition and determine the IC50 values as described for the TR-FRET assay.

-

Radioligand Binding Assay

Radioligand binding assays directly measure the affinity of a compound for the active site of the enzyme.

Principle: This assay measures the displacement of a radiolabeled PDE4 inhibitor (e.g., [3H]-Rolipram) from the enzyme by the test compound.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human PDE4 subtypes

-

[3H]-Rolipram

-

Test compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Assay Procedure:

-

Incubate the PDE4 enzyme with varying concentrations of the test compound and a fixed concentration of [3H]-Rolipram.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled inhibitor).

-

Calculate the percent displacement of the radioligand by the test compound.

-

Determine the Ki (inhibition constant) from the IC50 values using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

PDE4 Signaling Pathway in Inflammation

PDE4 enzymes play a critical role in modulating the inflammatory response. By hydrolyzing cAMP, they control the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines and increases the production of anti-inflammatory mediators.[2][10]

Caption: PDE4 signaling pathway in inflammatory cells.

Generalized Experimental Workflow for Determining PDE4 Inhibitor Affinity

The following diagram illustrates a typical workflow for assessing the binding affinity of a potential PDE4 inhibitor.

Caption: Generalized workflow for PDE4 inhibitor affinity determination.

Conclusion

While specific binding affinity data for "Pde4-IN-14" against individual PDE4 subtypes remains elusive in publicly accessible literature, the available information on the 5-anilinopyrimidine-2,4-dione chemical class indicates a promising profile for selective PDE4 inhibition. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of such compounds. Further investigation is required to fully characterize the subtype selectivity of Pde4-IN-14 and its therapeutic potential. The provided diagrams of the PDE4 signaling pathway and experimental workflow serve as valuable tools for researchers in the field of PDE4 inhibitor drug discovery and development.

References

- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

- 4. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation as PDE4 inhibitors of pyrimidine-2,4-dione derivatives [flore.unifi.it]

- 7. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Phosphodiesterase 4 (PDE4) Inhibition in Modulating Inflammatory Responses

Foreword: This document provides an in-depth technical overview of the role of Phosphodiesterase 4 (PDE4) inhibitors in the modulation of inflammatory responses. While this guide was prompted by an inquiry into the specific compound "Pde4-IN-14," a comprehensive search of publicly available scientific literature and databases yielded no specific data for a compound with this designation. Therefore, this guide focuses on the well-established principles and mechanisms of the PDE4 inhibitor class as a whole, using data from extensively studied and representative compounds to illustrate their function. This information is intended for researchers, scientists, and drug development professionals.

Introduction: PDE4 as a Therapeutic Target

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling and is predominantly found in immune and inflammatory cells such as T-cells, monocytes, macrophages, neutrophils, and eosinophils.[1][2][3][4] These enzymes specifically catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger, into its inactive form, 5'-adenosine monophosphate (5'-AMP).[1][5][6] By controlling cAMP levels, PDE4 plays a pivotal role in governing the inflammatory cascade.[7][8]

The inhibition of PDE4 has emerged as a validated and effective therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[2][3][9][10] By preventing the degradation of cAMP, PDE4 inhibitors elevate its intracellular concentration, which in turn activates downstream signaling pathways that collectively suppress pro-inflammatory responses and enhance anti-inflammatory mechanisms.[1][7][11] This guide details the core mechanism of action, presents key quantitative data from representative inhibitors, outlines common experimental protocols, and visualizes the underlying cellular pathways.

Core Mechanism of Action: The cAMP-PKA Pathway

The anti-inflammatory effects of PDE4 inhibitors are mediated primarily through the elevation of intracellular cAMP.[1][3][11] In inflammatory cells, an increase in cAMP concentration activates Protein Kinase A (PKA).[1][7]

Activated PKA initiates a signaling cascade with two major anti-inflammatory outcomes:

-

Phosphorylation of CREB: PKA phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10).[7]

-

Inhibition of NF-κB: The cAMP/PKA pathway can interfere with and inhibit the pro-inflammatory Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][7] NF-κB is a master regulator of pro-inflammatory gene transcription. Its inhibition leads to a significant reduction in the expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12.[1][2][12]

The net result is a rebalancing of cellular signaling, shifting from a pro-inflammatory to an anti-inflammatory state. This core mechanism is visualized in the signaling pathway diagram below.

Caption: Figure 1: PDE4 Inhibition Signaling Pathway

Quantitative Analysis of Representative PDE4 Inhibitors

The potency and efficacy of PDE4 inhibitors are quantified through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting PDE4 enzyme activity or a specific cellular response, such as cytokine release. The tables below summarize publicly available data for several well-characterized PDE4 inhibitors.

Table 1: Enzymatic Inhibitory Potency (IC50) Against PDE4

| Compound | PDE4 Subtype | IC50 (nM) | Reference(s) |

|---|---|---|---|

| Roflumilast | PDE4 (General) | 0.8 | [11] |

| Apremilast | PDE4 (General) | 74 | [4] |

| Crisaborole | PDE4 (General) | 490 | [10][13] |

| BI 1015550 | PDE4B | 10 | [14] |

| BI 1015550 | PDE4D | 91 | [14] |

| GSK256066 | PDE4 (General) | 0.0032 (3.2 pM) |[15] |

Table 2: Cell-Based Anti-inflammatory Activity

| Compound | Assay | Cell Type | IC50 (nM) | Reference(s) |

|---|---|---|---|---|

| Rolipram | LPS-induced TNF-α release | Human Monocytes | ~100-300 | [16] |

| Apremilast | LPS-induced TNF-α release | Human PBMCs | 110 | [15] |

| 11e (Research Cmpd) | LPS-induced TNF-α release | N/A | 7.20 | [17] |

| Cilomilast | LPS-induced TNF-α release | Amniochorionic explants | ~100 |[16] |

Key Experimental Protocols & Workflow

Characterizing the anti-inflammatory potential of a PDE4 inhibitor involves a series of standardized in vitro experiments. The following are detailed methodologies for two fundamental assays.

Protocol: PDE4 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of a test compound on the catalytic activity of a recombinant PDE4 enzyme.

Methodology:

-

Reagents and Materials: Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D), cAMP substrate, assay buffer (e.g., 50 mM Tris, 6 mM MgCl2, pH 7.5), test compound (e.g., Pde4-IN-14), and a detection kit (e.g., cAMP-Glo™ Assay or fluorescence polarization-based kit).[18]

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the final desired concentrations for the assay.

-

Assay Procedure: a. In a 96-well or 384-well microplate, add the diluted test compound. b. Add the recombinant PDE4 enzyme solution to each well and pre-incubate for approximately 10-15 minutes at room temperature to allow compound-enzyme interaction.[18] c. Initiate the enzymatic reaction by adding the cAMP substrate to all wells.[18] d. Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP hydrolysis.[18] e. Terminate the reaction and measure the remaining cAMP concentration using a suitable detection reagent and a plate reader (e.g., luminometer or fluorescence reader).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to vehicle (DMSO) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: LPS-Induced TNF-α Release Assay in Human PBMCs

Objective: To measure the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with an inflammatory agent.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) and seed them into a 96-well culture plate at a density of approximately 2 x 10^5 cells/well.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., Pde4-IN-14) for 1-2 hours. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Rolipram).

-

Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. Do not add LPS to negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the TNF-α concentrations to the LPS-stimulated vehicle control. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

The general workflow for a cell-based cytokine release assay is depicted in the diagram below.

Caption: Figure 2: General Workflow for Cell-Based Cytokine Assay

Conclusion

Inhibitors of the phosphodiesterase 4 enzyme family represent a potent class of anti-inflammatory agents with significant therapeutic applications. Their mechanism of action, centered on the elevation of intracellular cAMP, leads to a robust suppression of key pro-inflammatory mediators like TNF-α while promoting anti-inflammatory signaling. The quantitative potency of these compounds can be rigorously determined through established enzymatic and cell-based assays. While specific data on "Pde4-IN-14" is not publicly available, the principles, protocols, and data presented in this guide for the broader PDE4 inhibitor class provide a comprehensive framework for understanding and evaluating the role of any such compound in modulating inflammatory responses.

References

- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phosphodiesterase-4 Inhibitors for Psoriasis [webmd.com]

- 9. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [ouci.dntb.gov.ua]

- 10. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 11. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Pde4-IN-14 (Morcamilast): A Technical Guide for Researchers

An In-depth Review of the Selective PDE4 Inhibitor CAS Number 2231329-25-0

This technical guide provides a comprehensive overview of Pde4-IN-14, also known as Morcamilast or ME3183, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the core properties, mechanism of action, and experimental data related to this compound.

Core Properties and Specifications

Pde4-IN-14 is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[1]

| Property | Value | Reference |

| CAS Number | 2231329-25-0 | [2] |

| Synonyms | Morcamilast, ME3183 | [3][4] |

| Molecular Formula | C₁₉H₂₀F₂N₄O₃S | [2] |

| Molecular Weight | 422.45 g/mol | [2] |

| Appearance | Solid | [5] |

| Storage | Store at -20°C | [2] |

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, particularly in immune and inflammatory cells. By inhibiting PDE4, Pde4-IN-14 prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of downstream transcription factors, such as the cAMP response element-binding protein (CREB). This cascade of events ultimately leads to the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.

References

- 1. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downregulation of Inflammatory Cytokine Release from IL-1β and LPS-Stimulated PBMC Orchestrated by ST2825, a MyD88 Dimerisation Inhibitor [mdpi.com]

- 5. IL-23 Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]

Phosphodiesterase 4 (PDE4) Inhibitors: A Technical Review for Drug Development Professionals

An In-depth Guide to the Mechanism, Therapeutic Applications, and Preclinical Evaluation of PDE4 Inhibitors

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the hydrolysis of cyclic adenosine monophosphate (cAMP). As a key regulator of inflammation, PDE4 has emerged as a significant therapeutic target for a range of debilitating conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and various neurological disorders. This technical guide provides a comprehensive review of PDE4 inhibitors, detailing their mechanism of action, therapeutic applications, and the experimental protocols used in their preclinical and clinical evaluation. Quantitative data on the potency and efficacy of leading PDE4 inhibitors are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the complex biological processes involved. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction: The Role of PDE4 in Inflammatory Signaling

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive metabolite adenosine monophosphate (AMP)[1]. The PDE4 family is the most prevalent PDE isotype within immune and central nervous system cells[1]. By regulating the intracellular concentration of cAMP, PDE4 plays a pivotal role in modulating a wide array of cellular processes, most notably the inflammatory response[2][3].

Inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10)[4]. Concurrently, the increase in cAMP and activation of PKA can suppress pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-12, and interferon-gamma (IFN-γ)[3][4].

The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing. These isoforms are categorized as long, short, supershort, or dead-short based on the presence and length of their upstream conserved regions (UCRs)[5]. The diverse expression patterns and subcellular localization of these isoforms allow for compartmentalized regulation of cAMP signaling, contributing to the tissue- and cell-specific effects of PDE4 inhibitors[6][7]. For instance, PDE4B and PDE4D are the predominant isoforms in many immune cells and are considered key targets for anti-inflammatory therapies[8].

Therapeutic Applications of PDE4 Inhibitors

The anti-inflammatory properties of PDE4 inhibitors have led to their successful development and approval for the treatment of several chronic inflammatory diseases.

-

Chronic Obstructive Pulmonary Disease (COPD): Roflumilast is an oral PDE4 inhibitor approved for the treatment of severe COPD associated with chronic bronchitis[9]. It has been shown to reduce the rate of moderate to severe exacerbations and improve lung function[3][7][10][11].

-

Psoriasis and Psoriatic Arthritis: Apremilast is an oral PDE4 inhibitor approved for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis[2][6][12]. It has demonstrated efficacy in reducing the severity of skin lesions and improving joint symptoms[2][6][12]. Topical roflumilast has also been approved for plaque psoriasis[13].

-

Atopic Dermatitis: Crisaborole is a topical PDE4 inhibitor approved for the treatment of mild to moderate atopic dermatitis[8][14][15]. It has been shown to reduce inflammation and pruritus[8][14][15].

-

Neurological Disorders: The role of PDE4 inhibitors in neurological conditions is an active area of research. Their potential to enhance cognitive function and neuroprotection is being investigated for diseases like Alzheimer's disease and Huntington's disease[12].

Despite their therapeutic benefits, systemic PDE4 inhibitors are often associated with side effects such as nausea, diarrhea, and headache, which can limit their use. These adverse effects are thought to be mediated by the inhibition of PDE4D in the central nervous system. The development of isoform-selective inhibitors and topical formulations aims to improve the therapeutic index of this drug class[8].

Quantitative Data on PDE4 Inhibitors

The following tables summarize key quantitative data for prominent PDE4 inhibitors, providing a basis for comparison of their potency and clinical efficacy.

Table 1: In Vitro Potency of Approved PDE4 Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference(s) |

| Roflumilast | PDE4 | 0.7 | [16][17] |

| PDE4B | 0.84 | [18] | |

| PDE4D | 0.68 | [18] | |

| Apremilast | PDE4 | 74 - 140 | [16][18] |

| Crisaborole | PDE4 | 490 - 750 | [16][17][18] |

| Tetomilast | PDE4 | 74 | [18] |

Table 2: Clinical Efficacy of Roflumilast in COPD

| Clinical Trial / Study | Patient Population | Treatment | Primary Endpoint | Result | Reference(s) |

| Pooled Phase III studies | Severe COPD | Roflumilast 500 µg once daily | Improvement in pre- and post-bronchodilator FEV1 | Increased pre-bronchodilator FEV1 by 39-88 mL and post-bronchodilator FEV1 by 45-97 mL vs. placebo (P<0.0001) | [7] |

| M2-124 & M2-125 | Severe COPD with chronic bronchitis and history of exacerbations | Roflumilast 500 µg once daily | Reduction in moderate or severe exacerbations | Reduced exacerbation rate by 15-18% vs. placebo (P<0.05) | [11] |

| REACT | Severe COPD with a history of exacerbations | Roflumilast 500 µg once daily | Reduction in moderate or severe exacerbations | Reduced rate of severe exacerbations leading to hospitalization vs. placebo (RR 0.78, P=0.044) | [11] |

| Meta-analysis (8 trials) | Moderate to severe COPD | Roflumilast | Reduction in moderate to severe exacerbations | Significantly reduced moderate to severe exacerbations (RR 0.85) vs. placebo | [3] |

Table 3: Clinical Efficacy of Apremilast in Psoriasis

| Clinical Trial / Study | Patient Population | Treatment | Primary Endpoint | Result | Reference(s) |

| UNVEIL | Moderate plaque psoriasis (BSA 5-10%) | Apremilast 30 mg twice daily | PGAxBSA-75 at week 16 | 42.1% of patients achieved PGAxBSA-75 at week 52 | [12] |

| Phase 3 (NCT03721172) | Mild-to-moderate plaque psoriasis | Apremilast 30 mg twice daily | sPGA score of 0 or 1 with ≥2-point reduction at week 16 | 21.6% of patients in the apremilast group achieved the primary endpoint vs. 4.1% in the placebo group (P<0.0001) | [6] |

| EMBRACE | Plaque psoriasis in high-impact areas | Apremilast 30 mg twice daily | ≥4-point reduction in DLQI at week 16 | 73.3% of patients receiving apremilast achieved the primary endpoint vs. 41.3% for placebo (P<0.0001) | [19] |

| FOREMOST | Early oligoarticular psoriatic arthritis | Apremilast 30 mg twice daily | MDA joints response at week 16 | 33.9% of patients on apremilast achieved the primary endpoint vs. 16.0% on placebo | [5] |

Table 4: Clinical Efficacy of Crisaborole in Atopic Dermatitis

| Clinical Trial / Study | Patient Population | Treatment | Primary Endpoint | Result | Reference(s) |

| AD-301 & AD-302 (Phase 3) | Mild to moderate atopic dermatitis (≥2 years old) | Crisaborole ointment, 2% twice daily | ISGA score of clear (0) or almost clear (1) with ≥2-grade improvement at day 29 | AD-301: 32.8% vs 25.4% for vehicle (P=0.038); AD-302: 31.4% vs 18.0% for vehicle (P<0.001) | [8][14] |

| Pooled Phase 3 analysis | Mild to moderate atopic dermatitis | Crisaborole ointment, 2% twice daily | Improvement in pruritus | Greater proportion of crisaborole-treated patients achieved improvement in pruritus at all visits (P≤0.002) | [14] |

| Pooled analysis by race/ethnicity | Mild to moderate atopic dermatitis | Crisaborole ointment, 2% twice daily | ISGA score of clear/almost clear with ≥2-grade improvement at day 29 | Significant improvement across white, nonwhite, Hispanic/Latino, and not Hispanic/Latino groups vs. vehicle | [15][20] |

Experimental Protocols

A variety of in vitro and in vivo experimental models are utilized to evaluate the efficacy and mechanism of action of PDE4 inhibitors.

In Vitro Assays

-

Principle: These assays measure the ability of a compound to inhibit the hydrolysis of cAMP by a purified recombinant PDE4 enzyme.

-

Methodology: A common method involves a two-step enzymatic reaction. In the first step, PDE4 hydrolyzes cAMP to 5'-AMP. In the second step, a nucleotidase is added to convert 5'-AMP to adenosine. The amount of adenosine produced can then be quantified using various detection methods, such as fluorescence polarization or absorbance. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

-

Principle: These assays quantify the levels of cAMP within cells following treatment with a PDE4 inhibitor.

-

Methodology:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay. Cell lysates are incubated with a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog. In the absence of cellular cAMP, the two labeled components are in close proximity, allowing for fluorescence resonance energy transfer (FRET). Cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is proportional to the amount of cAMP present[21].

-

LANCE Ultra cAMP Assay: This is another TR-FRET-based assay that relies on the competition between a europium-labeled cAMP tracer and sample cAMP for binding to a ULight-labeled anti-cAMP antibody[13].

-

GloSensor™ cAMP Assay: This is a live-cell, bioluminescent assay that uses a genetically engineered form of luciferase fused to a cAMP-binding protein. Binding of cAMP to the sensor protein causes a conformational change that results in increased light output[22].

-

Radioimmunoassay (RIA): This is a traditional method that uses a radiolabeled cAMP tracer to compete with cellular cAMP for binding to a specific antibody[23].

-

-

Principle: These assays measure the effect of PDE4 inhibitors on the production and release of pro-inflammatory and anti-inflammatory cytokines from immune cells.

-

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs), monocyte-derived dendritic cells, or cell lines such as THP-1 (monocytic) or RAW 264.7 (macrophage-like) are commonly used[1][12][18].

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production[2][18].

-

Treatment: Cells are pre-incubated with the PDE4 inhibitor before or during stimulation.

-

Quantification: Cytokine levels in the cell culture supernatant are measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

-

In Vivo Animal Models

-

Cigarette Smoke Exposure Model: Rodents (mice, rats, or guinea pigs) are exposed to cigarette smoke for several weeks to months to induce chronic lung inflammation, emphysema, and airway remodeling, mimicking key features of human COPD[11][20].

-

Elastase-Induced Emphysema Model: Intratracheal instillation of elastase in rodents leads to the destruction of alveolar walls and the development of emphysema[11].

-

Lipopolysaccharide (LPS) Challenge: Intranasal or intratracheal administration of LPS induces an acute neutrophilic lung inflammation, which is used to assess the anti-inflammatory effects of PDE4 inhibitors[20].

-

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation: Topical application of imiquimod cream (a TLR7 agonist) to the skin of mice induces a psoriasis-like phenotype characterized by erythema, scaling, and epidermal thickening[16][17][24].

-

IL-23 Injection Model: Intradermal injection of recombinant IL-23 in mice induces a psoriasis-like skin inflammation driven by the IL-23/IL-17 axis[16][17].

-

Oxazolone-Induced Atopic Dermatitis-like Inflammation: Repeated topical application of the hapten oxazolone to the skin of mice induces a chronic inflammatory response with features of atopic dermatitis, including a shift towards a Th2-dominated immune response[5][6][19].

-

House Dust Mite (HDM)-Induced Model: Sensitization and challenge with house dust mite extract in mice can induce an allergic skin inflammation that models aspects of atopic dermatitis.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by PDE4 inhibitors.

The Central Role of PDE4 in cAMP Signaling

This diagram depicts the core mechanism of action of PDE4 inhibitors in elevating intracellular cAMP levels and activating downstream anti-inflammatory pathways.

Interaction of PDE4 Signaling with NF-κB and MAPK Pathways

This diagram illustrates how the elevation of cAMP by PDE4 inhibitors can suppress pro-inflammatory signaling through the NF-κB and MAPK pathways.

Experimental Workflow for In Vitro Evaluation of PDE4 Inhibitors

This diagram outlines a typical workflow for the in vitro characterization of a novel PDE4 inhibitor.

Conclusion and Future Directions

PDE4 inhibitors represent a significant advancement in the treatment of chronic inflammatory diseases. Their well-defined mechanism of action, centered on the elevation of intracellular cAMP, provides a robust platform for therapeutic intervention. The approval of both oral and topical PDE4 inhibitors for a variety of indications underscores their clinical utility.

Future research in this field is focused on several key areas. The development of isoform-selective inhibitors, particularly those targeting PDE4B, holds the promise of improved efficacy with a more favorable side-effect profile. Furthermore, the exploration of PDE4 inhibitors for a broader range of inflammatory and neurological disorders continues to be an active area of investigation. The combination of PDE4 inhibitors with other therapeutic agents is also being explored as a strategy to enhance efficacy and overcome treatment resistance. As our understanding of the intricate roles of different PDE4 isoforms in health and disease deepens, so too will the opportunities for the development of novel and more targeted therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]

- 4. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Phosphodiesterase 4 Inhibition Are Mediated by Mitogen-Activated Protein Kinase Phosphatase-1 - ACR Meeting Abstracts [acrabstracts.org]

- 6. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase 4 isoforms in macrophage development and function - Enlighten Theses [theses.gla.ac.uk]

- 10. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]

- 11. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CREB (cAMP-PKA) Pathway - Report Lentivirus [gentarget.com]

- 16. Complex roles of cAMP-PKA-CREB signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]

- 19. Frontiers | A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation [frontiersin.org]

- 20. pnas.org [pnas.org]

- 21. Dual Inhibition of Phosphodiesterase-4 and p38 MAP Kinase: A Strategy for Treatment of Chronic Inflammatory Diseases | Anti-Inflammatory Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response [mdpi.com]

The Potential of Selective PDE4 Inhibitors in Neuroinflammatory Disease Models: A Technical Guide

Disclaimer: No specific public domain information is available for a compound designated "Pde4-IN-14." This technical guide therefore focuses on the broader class of phosphodiesterase 4 (PDE4) inhibitors and their potential therapeutic applications in neuroinflammatory disease models, drawing upon established research in the field. The data and protocols presented are representative of studies on various selective PDE4 inhibitors.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including Multiple Sclerosis (MS), Alzheimer's Disease (AD), and Parkinson's Disease (PD). Phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), has emerged as a key therapeutic target for mitigating this inflammatory cascade.[1][2][3][4] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates the production of pro-inflammatory and anti-inflammatory cytokines, ultimately dampening the neuroinflammatory response and offering neuroprotection.[2][4][5][6] This guide provides an in-depth overview of the mechanism of action of PDE4 inhibitors, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway

PDE4 is the predominant PDE isozyme in immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[1] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 plays a crucial role in regulating inflammatory responses.[1][5] The therapeutic potential of PDE4 inhibitors lies in their ability to block this degradation, leading to an accumulation of intracellular cAMP.[1][2][4]

Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[6][7][8] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of anti-inflammatory cytokines such as Interleukin-10 (IL-10) while simultaneously suppressing the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) through the inhibition of the NF-κB signaling pathway.[2][8][9]

Figure 1: PDE4 Inhibition Signaling Pathway.

Quantitative Data from Preclinical Models

The efficacy of PDE4 inhibitors has been demonstrated across various in vitro and in vivo models of neuroinflammation. The following tables summarize key quantitative findings.

In Vitro Studies: Cytokine Modulation in Microglia

| PDE4 Inhibitor | Cell Type | Stimulant | Outcome Measure | Result | Reference |

| Roflumilast | BV-2 microglia | LPS | Nitric Oxide (NO) Production | Significant reduction | [10] |

| Roflumilast | BV-2 microglia | LPS | TNF-α Production | Significant reduction | [10] |

| Rolipram | Primary Microglia | LPS | TNF-α Release | Dose-dependent inhibition | [11] |

| Rolipram | Primary Microglia | LPS | IL-1β Release | Significant reduction | [11] |

| Apremilast | Human PBMCs | IL-4 | IgE Production | Inhibition | [12] |

| Generic PDE4i | Macrophages | LPS | TNF-α mRNA expression | Decreased expression | [9] |

| Generic PDE4i | Macrophages | LPS | IL-10 synthesis | Increased synthesis | [9] |

In Vivo Studies: Neuroinflammatory Disease Models

| PDE4 Inhibitor | Disease Model | Species | Outcome Measure | Result | Reference |

| Roflumilast | LPS-induced neuroinflammation | Mice | Plasma TNF-α, IL-1β, IL-6 | Significant reduction | [10] |

| Roflumilast | LPS-induced neuroinflammation | Mice | Brain TNF-α, IL-1β, IL-6 | Significant reduction | [10] |

| Rolipram | Experimental Autoimmune Encephalomyelitis (EAE) | Marmosets | Clinical EAE signs | Complete suppression (10 mg/kg) | [13] |

| Gebr32a (PDE4D-specific) | Cuprizone-induced demyelination | Mice | Remyelination | Enhanced | [14][15][16] |

| A33 (PDE4B-specific) | EAE | Mice | Neurological scores (early phase) | Improved | [14][15][16] |

| Roflumilast | APP/PS1 Transgenic Mice (AD model) | Mice | Cognitive decline | Reversed (5 and 10 mg/kg) | [7] |

| Rolipram | Traumatic Brain Injury (TBI) | Rats | Cognitive impairment | Rescued | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on PDE4 inhibitors.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is widely used to study acute neuroinflammation and the efficacy of anti-inflammatory compounds.

Figure 2: LPS-induced neuroinflammation experimental workflow.

Protocol Steps:

-

Animal Model: C57BL/6 mice are commonly used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Mice are randomly assigned to experimental groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) PDE4 inhibitor + LPS.

-

Drug Administration: The PDE4 inhibitor or vehicle is administered, typically via oral gavage or intraperitoneal (i.p.) injection, at a predetermined time before LPS challenge.

-

LPS Administration: Neuroinflammation is induced by a single intracerebroventricular (i.c.v.) or i.p. injection of LPS (e.g., 8 μg/μL in 3 μL for i.c.v.).[17]

-

Behavioral Testing: Cognitive function can be assessed using tests like the Morris water maze or novel object recognition test at specific time points post-LPS injection.[17]

-

Tissue Collection: At the end of the experiment (e.g., 24 hours post-LPS), animals are euthanized. Blood is collected for plasma analysis, and brains are harvested.

-

Analysis:

-

Cytokine Levels: Brain homogenates and plasma are analyzed for TNF-α, IL-1β, and IL-6 levels using ELISA kits.

-

Signaling Pathways: Western blotting can be used to measure the phosphorylation of proteins in the NF-κB and CREB pathways.

-

Histology: Brain sections are stained with antibodies against Iba1 to assess microglial activation.

-

In Vitro Microglial Cell Culture and Stimulation

Primary microglia or immortalized cell lines like BV-2 are used to study the direct effects of PDE4 inhibitors on inflammatory responses.

Protocol Steps:

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with varying concentrations of the PDE4 inhibitor or vehicle for a specified duration (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Analysis:

-

Nitric Oxide (NO) Measurement: The Griess assay is used to measure nitrite levels in the supernatant as an indicator of NO production.

-

Cytokine Measurement: Levels of TNF-α and other cytokines in the supernatant are quantified using ELISA.

-

Cell Viability: An MTT assay can be performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Subtype Selectivity: A Path to Improved Therapeutics

The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[13] These subtypes are differentially expressed in various tissues and cell types, offering the potential for more targeted therapies with fewer side effects.[14][15][16] For instance, PDE4B and PDE4D are highly expressed in the brain.[10] Research suggests that PDE4B inhibition is particularly effective in reducing neuroinflammation, while PDE4D inhibition may play a greater role in promoting remyelination and cognitive enhancement.[14][15][16][18] The development of subtype-selective PDE4 inhibitors is a promising strategy to optimize therapeutic efficacy while minimizing adverse effects like emesis, which have hampered the clinical development of pan-PDE4 inhibitors.[14][15][16]

Conclusion and Future Directions

Inhibition of PDE4 represents a compelling therapeutic strategy for a multitude of neuroinflammatory disorders. The ability of PDE4 inhibitors to modulate key inflammatory pathways, particularly by elevating intracellular cAMP and activating the CREB signaling cascade, has been consistently demonstrated in preclinical models. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. Future efforts should focus on the development of subtype-selective PDE4 inhibitors to enhance therapeutic efficacy and improve the safety profile of this promising class of drugs. Furthermore, continued investigation into the long-term effects of PDE4 inhibition on neuroprotection and disease modification in chronic neurodegenerative models is warranted.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Phosphodiesterase-4 Inhibitor Roflumilast, a Potential Treatment for the Comorbidity of Memory Loss and Depression in Alzheimer’s Disease: A Preclinical Study in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting Phosphodiesterases—Towards a Tailor-Made Approach in Multiple Sclerosis Treatment [frontiersin.org]

- 13. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. researchgate.net [researchgate.net]

- 16. Selective PDE4 subtype inhibition provides new opportunities to intervene in neuroinflammatory versus myelin damaging hallmarks of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Understanding PDE4's function in Alzheimer's disease; a target for novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Basic Chemical Properties of Phosphodiesterase-4 (PDE4) Inhibitors: A Technical Guide

Disclaimer: Information regarding the specific compound "Pde4-IN-14" is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the core chemical properties, mechanism of action, and relevant experimental protocols for the broader class of Phosphodiesterase-4 (PDE4) inhibitors, which would be applicable to the study of a novel inhibitor like Pde4-IN-14.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the foundational chemical and biological characteristics of PDE4 inhibitors. The information presented herein is based on established knowledge of this class of compounds and provides a framework for the investigation of new chemical entities targeting PDE4.

Core Chemical Properties of Representative PDE4 Inhibitors

The following table summarizes key quantitative data for several well-characterized PDE4 inhibitors, offering a comparative look at their physicochemical and inhibitory properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PDE4 IC50 | Aqueous Solubility |

| Roflumilast | C₁₇H₁₄Cl₂F₂N₂O₃ | 403.21[1] | ~0.8 nM[2] | Practically insoluble |

| Rolipram | C₁₆H₂₁NO₃ | 275.34 | ~110 nM | Poorly soluble |

| Apremilast | C₂₂H₂₄N₂O₇S | 460.5 | ~74 nM[3] | Slightly soluble |

| Crisaborole | C₁₄H₁₀BNO₃ | 251.05 | ~490 nM[2][4] | Soluble |

| Nerandomilast | C₂₀H₂₅ClN₆O₂S | 449.0[5] | Preferential for PDE4B (nine-fold)[5] | Very slightly to slightly soluble at or below pH 3; practically insoluble above pH 3[5] |

Mechanism of Action and Signaling Pathway

Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[6] PDE4 inhibitors exert their effects by blocking this enzymatic degradation of cAMP.[7][8]

The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7][8] Activation of these pathways ultimately modulates the transcription of various genes, leading to a net anti-inflammatory effect. This includes the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokine release, like interleukin-10 (IL-10).[8]

Experimental Protocols

Detailed methodologies for the characterization of PDE4 inhibitors are crucial for accurate assessment of their potency and efficacy.

In Vitro PDE4 Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzyme.

Principle: The assay measures the enzymatic activity of recombinant PDE4 in the presence of varying concentrations of the inhibitor. The amount of cAMP hydrolyzed is quantified, and the IC50 value is calculated.

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

5'-Nucleotidase

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compound (e.g., Pde4-IN-14)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a reaction plate, add the test compound dilutions, recombinant PDE4 enzyme, and initiate the reaction by adding [³H]-cAMP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by boiling the plate.

-

Add 5'-nucleotidase to the reaction mixture and incubate to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine using ion-exchange resin.

-

Add the supernatant containing [³H]-adenosine to scintillation vials with scintillation cocktail.

-

Quantify the amount of [³H]-adenosine using a scintillation counter.

-

Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Intracellular cAMP Measurement Assay

This protocol describes how to measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.

Principle: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is treated with the PDE4 inhibitor, and the resulting changes in intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human PBMCs or a relevant cell line

-

Cell culture medium and supplements

-

Test compound (e.g., Pde4-IN-14)

-

Cell lysis buffer

-

cAMP ELISA kit

-

Plate reader

Procedure:

-

Culture the cells to the desired density in a multi-well plate.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells using the appropriate lysis buffer to release intracellular components.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to a plate pre-coated with a cAMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP tracer.

-

After incubation and washing steps, add a substrate solution to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of cAMP in each sample based on a standard curve.

-

Analyze the dose-dependent effect of the inhibitor on intracellular cAMP levels.

Cytokine Release Assay

This protocol is designed to evaluate the anti-inflammatory properties of a PDE4 inhibitor by measuring its effect on cytokine production from immune cells.

Principle: Immune cells, such as PBMCs or macrophages, are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the PDE4 inhibitor. The concentration of a key pro-inflammatory cytokine, such as TNF-α, in the cell culture supernatant is then quantified by ELISA.

Materials:

-

Human PBMCs or macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., Pde4-IN-14)

-

TNF-α ELISA kit

-

Plate reader

Procedure:

-

Plate the immune cells in a multi-well plate and allow them to adhere if necessary.

-

Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour).

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Incubate the cells for a sufficient time to allow for cytokine production and release (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the concentration of TNF-α in each sample from a standard curve.

-

Determine the inhibitory effect of the compound on LPS-induced TNF-α production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

- 5. Jascayd: Package Insert / Prescribing Information [drugs.com]

- 6. mdpi.com [mdpi.com]

- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pde4-IN-14: A Novel PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction